Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate
Description
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate (CAS: 174799-94-1) is a protected amino acid derivative featuring a benzyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies. Its structure includes:
Properties
IUPAC Name |
benzyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(27)24-14-15-25(16-19-10-6-4-7-11-19)17-21(26)28-18-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHBAAHYRYRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate typically involves the protection of ethylenediamine with a Boc group, followed by the reaction with benzyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Peptide Nucleic Acids (PNA)
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate can be utilized in the synthesis of peptide nucleic acid (PNA) monomers. PNAs are synthetic polymers that mimic DNA or RNA and are used in genetic research and therapeutic applications due to their high affinity for complementary nucleic acid sequences. The compound serves as a building block for PNA synthesis, allowing for the formation of stable and specific nucleic acid hybridization products .
1.2 Anticonvulsant Drug Development
The compound has been investigated for its role in synthesizing derivatives related to Lacosamide, an anticonvulsant drug. Research indicates that derivatives of benzyl amino acids can exhibit antiepileptic properties, making them valuable in developing new treatments for epilepsy and neuropathic pain .
Case Studies
3.1 Synthesis of Modified Nucleobases
In a study focused on the preparation of modified nucleobases, benzyl bromoacetate was successfully alkylated with Boc-ethylenediamine to yield products with potential applications in PNA synthesis. This highlights the versatility of benzyl derivatives in creating complex biomolecules essential for genetic research .
3.2 Antinociceptive Potential
Research into Lacosamide derivatives demonstrated their effectiveness in various rodent models for treating neuropathic pain. The structural modifications using benzyl amino acids were shown to enhance the pharmacological profile of these compounds, indicating their potential as new analgesics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action for Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate primarily involves its role as a protected amine. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate and Analogues
Key Observations :
- Molecular Weight : The target compound (398.5 g/mol) is larger than simpler esters like benzyl glycylglycinate (222.24 g/mol) due to the Boc and benzyl substituents. This impacts solubility, with higher molecular weight often correlating with lower aqueous solubility.
- Functional Groups : The Boc group in the target compound provides orthogonal protection compared to carbamates (e.g., 72722-20-4), which may require distinct deprotection conditions .
Biological Activity
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzyl group attached to an amino acid derivative, specifically incorporating a tert-butoxycarbonyl (Boc) protected amine. The synthesis typically involves coupling reactions between benzyl amines and amino acid derivatives, often using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties . For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle modulation .
- Neuroprotective Effects
- Anti-inflammatory Properties
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
- Interaction with Receptors : It may also interact with neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotective benefits.
Anticancer Studies
A study evaluated the anticancer potential of several benzyl derivatives against human cancer cell lines. The results indicated that specific modifications to the amino acid side chain significantly enhanced antiproliferative activity compared to standard chemotherapeutic agents (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzyl 1 | HeLa | 5.0 | Apoptosis induction |
| Benzyl 2 | MCF-7 | 3.5 | Cell cycle arrest |
| Benzyl 3 | A549 | 4.0 | Inhibition of angiogenesis |
Neuroprotective Studies
Research on cholinesterase inhibition demonstrated that certain derivatives effectively reduced enzyme activity, suggesting potential applications in Alzheimer's treatment (Table 2).
Q & A
Q. What are the established synthetic routes for Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate?
The compound is synthesized via a multi-step protocol involving N-Boc-ethylenediamine. A common route involves:
- Step 1 : Reacting N-Boc-ethylenediamine with benzyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl-protected acetate group.
- Step 2 : Deprotection of the Boc group using TFA, followed by reductive alkylation with benzaldehyde to introduce the second benzyl group. Key intermediates are characterized using H/C NMR and LC-MS. For optimized yields, maintain anhydrous conditions and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization typically includes:
- Spectroscopy : H NMR (δ 7.3–7.1 ppm for aromatic protons; δ 3.5–3.8 ppm for methylene groups adjacent to nitrogen) and C NMR (δ 170–175 ppm for ester carbonyl).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 415.2).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values. Advanced labs may use X-ray crystallography to resolve structural ambiguities (e.g., torsional angles like C1-N1-N2-C9 = 170.6°) .
Advanced Research Questions
Q. How can conflicting crystallographic data between studies be resolved?
Discrepancies in crystallographic parameters (e.g., unit cell dimensions or hydrogen-bonding motifs) may arise from polymorphic variations or solvent inclusion. To resolve these:
- Re-crystallization : Test multiple solvents (e.g., ethanol, DCM/hexane) to isolate distinct polymorphs.
- DFT Calculations : Compare experimental bond angles (e.g., N3 geometry with 360.0° bond angles) with computational models to identify energetically favorable conformers .
- Synchrotron XRD : Use high-resolution data (θmax > 25°) to refine atomic displacement parameters and detect weak interactions (e.g., C-H···π) .
Q. What methodological considerations are critical for analyzing hydrogen-bonding networks in this compound?
The compound exhibits intermolecular N-H···O and O-H···S hydrogen bonds forming [101] chains. Key steps for analysis include:
- Temperature-Dependent IR : Identify shifts in N-H (~3300 cm⁻¹) and O-H (~3500 cm⁻¹) stretches to assess bond strength.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% from O-H···S in ).
- Neutron Diffraction : Resolve proton positions in hydrogen bonds (e.g., R22(22) motifs) for precise bond-length determination .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Use polar aprotic solvents (DMF or acetonitrile) for nucleophilic substitutions to enhance reactivity.
- Catalysis : Add KI (10 mol%) to facilitate bromide displacement in benzylation steps.
- Workup : Employ aqueous-organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted amines.
- Byproduct Mitigation : Monitor Boc-deprotection with TFA to avoid over-acidification, which can hydrolyze ester groups. Yields >75% are achievable with strict stoichiometric control .
Applications in Advanced Research
Q. What role does this compound play in designing fluorescent probes or catalysts?
The tertiary amine and ester groups enable its use as:
- BODIPY Dye Precursor : React with boron dipyrromethene (BODIPY) cores to create pH-sensitive probes. The Boc group allows selective deprotection for functionalization .
- Ligand in Catalysis : Coordinate with transition metals (e.g., Co³⁺ in Co₃O₄ nanoparticles) via the amine and ester moieties, enhancing electrocatalytic activity in oxygen evolution reactions .
Q. How does the compound’s conformational flexibility impact its biochemical interactions?
The torsional flexibility (e.g., 86.8° dihedral angle between aromatic rings) affects binding to biological targets. For instance:
- Enzyme Inhibition : Molecular docking shows the bent conformation fits into hydrophobic pockets of proteases.
- Membrane Permeability : LogP calculations (~2.8) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in drug delivery studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Purity Verification : Re-crystallize the compound and compare DSC thermograms (e.g., sharp endotherm at 157–158°C in ).
- Isotope Labeling : Synthesize deuterated analogs (e.g., benzyl-d5 derivatives) to isolate solvent/impurity effects in NMR .
- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines for melting point determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
